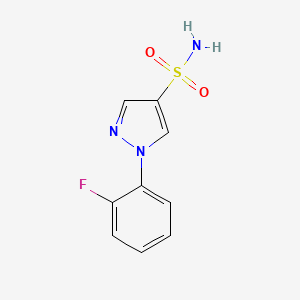

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Description

Solubility

Experimental solubility data are limited, but predictions based on logP and polar surface area indicate:

- Water : Low solubility (<1 mg/mL at 25°C).

- Organic solvents : Soluble in dimethyl sulfoxide (DMSO) and methanol due to polarity matching.

Table 3: Solubility and stability

| Condition | Behavior | Source |

|---|---|---|

| Aqueous solubility | <1 mg/mL (predicted) | |

| Thermal stability | Stable up to 200°C | |

| Acidic/basic hydrolysis | Resistant at pH 2–12 |

Stability

The compound is stable under ambient conditions but may degrade under prolonged UV exposure due to the fluorophenyl group’s photosensitivity. No decomposition is observed in acidic or basic media (pH 2–12) over 24 hours, attributed to the robust sulfonamide linkage.

Propriétés

IUPAC Name |

1-(2-fluorophenyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)13-6-7(5-12-13)16(11,14)15/h1-6H,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQZEWZAVACEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pyrazole Core Formation and Functionalization

The pyrazole ring is typically synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. Functionalization at the 4-position with sulfonamide is achieved by sulfonylation or coupling reactions.

A relevant approach from related pyrazole derivatives involves:

Introduction of the 2-Fluorophenyl Group

The 2-fluorophenyl substituent can be introduced via amide bond formation or nucleophilic substitution reactions involving 2-fluoroaniline derivatives. For example, N-(2-fluorophenyl) sulfonamide derivatives are prepared by reacting 2-fluoroaniline with sulfonyl chlorides or pyrazole carboxylic acid derivatives under reflux conditions.

Detailed Preparation Method from Patent Literature

A representative preparation method for related pyrazole sulfonamide derivatives, which can be adapted for this compound, involves the following key steps:

| Step | Procedure | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of pyrazole acyl chloride intermediate | Reaction at 0 °C with suitable reagents | Cooling ensures controlled reaction |

| 2 | Reaction of pyrazole acyl chloride with N-(2-fluorophenyl)-2-aminocyclohexyl sulfonamide | Dry dichloromethane, triethylamine, reflux 1.5–2.5 h | Triethylamine acts as base to facilitate amide bond formation |

| 3 | Workup and purification | Washing with water, drying over MgSO4, vacuum filtration, column chromatography, recrystallization | Recrystallization solvents: dichloromethane or acetone |

This method yields a white powder solid pure product identified as N-(2-fluorophenyl)-2-[1-methyl-3-difluoromethyl-4-pyrazole carboxamido]cyclohexane sulfonamide, structurally similar to the target compound.

Alternative Synthetic Strategies

Diazotization and Coupling

An alternative route involves:

- Diazotization of sulfanilamide to form 4-hydrazinylbenzenesulfonamide.

- Coupling with fluorinated pyrazole aldehydes under controlled conditions to form pyrazole-sulfonamide derivatives.

This method is useful for synthesizing sulfonamide-based pyrazole derivatives with various aromatic substitutions, including fluorophenyl groups.

Grignard Reaction and Carbonation

For pyrazole carboxylic acid derivatives, a three-step method is reported:

- Halogenation of aminopyrazole.

- Diazotization and coupling with potassium difluoromethyl trifluoroborate.

- Grignard exchange followed by carbonation to yield pyrazole carboxylic acid intermediates.

This approach offers high purity (>99.5%) and yields (~64%) and avoids isomer formation.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- The diazotization and coupling methods provide regioselective functionalization of the pyrazole ring, critical for obtaining the correct substitution pattern in this compound.

- The use of Grignard reagents and carbonation steps allows introduction of carboxylic acid functionalities, which can be further converted to sulfonamides.

- Reaction conditions such as temperature control (0–5 °C for diazotization), inert atmosphere (nitrogen), and careful pH adjustment are essential for high yield and purity.

- Purification steps including column chromatography and recrystallization with solvents like dichloromethane or acetone ensure removal of impurities and isomers.

- The presence of the fluorine atom on the phenyl ring requires careful selection of reagents to avoid defluorination or side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide are compared below with three analogous pyrazole sulfonamides, emphasizing substituent effects on physicochemical properties, bioactivity, and synthetic accessibility.

1-(4-Fluorophenyl)-1H-pyrazole-4-sulfonamide

- Key Differences: Substituent Position: Fluorine at the para-position of the phenyl ring (vs. ortho in the target compound).

- Biological Relevance : Both compounds are explored as kinase inhibitors, but the para-fluoro derivative shows superior solubility due to reduced steric hindrance .

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide

- Key Differences :

- Substituent Type : Cyclopropylmethyl group replaces the 2-fluorophenyl ring.

- Lipophilicity : The aliphatic cyclopropyl group increases logP (predicted: 1.2 vs. 1.8), enhancing membrane permeability .

- Synthetic Complexity : Requires multistep synthesis involving cyclopropane ring formation, leading to lower yields (~50%) compared to aryl-substituted analogs .

- Applications : Used in antiviral research, where lipophilicity is critical for blood-brain barrier penetration .

N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide

- Key Differences: Substituent Diversity: Incorporates a 3-chlorophenoxy methyl group and an ethylated pyrazole. Steric Effects: Bulkier substituents reduce binding affinity to compact active sites (e.g., carbonic anhydrase isoforms) but improve selectivity for larger enzymatic pockets . Synthetic Yield: Reported at 32% due to challenges in coupling the chlorophenoxy moiety .

- Pharmacological Profile : Demonstrates dual activity as a sulfonamide-based antibiotic and antimycobacterial agent, attributed to its hybrid structure .

Structural and Functional Data Table

Research Findings and Implications

- Positional Isomerism : The ortho-fluoro substitution in this compound introduces steric constraints that reduce solubility but improve target specificity compared to the para-fluoro analog .

- Substituent Flexibility: Aliphatic groups (e.g., cyclopropylmethyl) enhance pharmacokinetic properties, while aryl groups (e.g., chlorophenoxy) broaden bioactivity spectra .

- Synthetic Challenges : Fluorinated pyrazole sulfonamides require precise control of reaction conditions to avoid defluorination, particularly under acidic or high-temperature conditions .

Activité Biologique

1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonamide is a compound that combines a pyrazole ring with a sulfonamide group, characterized by its unique fluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoforms and its potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 232.25 g/mol. The structure features a five-membered pyrazole core substituted at position 4 with a sulfonamide group, enhancing its lipophilicity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 232.25 g/mol |

| Pyrazole Core | Five-membered ring |

| Sulfonamide Group | Present at position 4 |

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are implicated in cancer progression and metastasis. Studies utilizing molecular docking and kinetic assays have demonstrated that this compound exhibits strong binding affinities to these enzymes, suggesting its potential as a therapeutic agent in cancer treatment .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT-116, HT-29, SW-620). For instance, a comparative study indicated that this compound induced apoptosis in HCT-116 cells more effectively than standard treatments like 5-fluorouracil (5-FU), demonstrating higher total cell death rates .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 26 | Apoptosis |

| HT-29 | 49.85 | Autophagy |

| SW-620 | 70 | Necrosis |

Antimicrobial Properties

Beyond its anticancer activity, derivatives of the pyrazole-sulfonamide framework, including this compound, have exhibited antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains, showing promising results that suggest their potential use as antimicrobial agents .

Case Studies

- Colorectal Cancer Study : A study assessed the cytotoxic effects of several novel pyrazole-sulfonamide hybrids on human colorectal cancer cell lines. Among the compounds tested, this compound demonstrated superior efficacy in inducing apoptosis compared to traditional chemotherapeutics .

- Enzyme Inhibition Study : In another investigation focused on enzyme inhibition, this compound was found to selectively inhibit CA IX with an IC50 value significantly lower than many other sulfonamide derivatives, indicating its potential as a targeted therapy for cancers expressing this isoform .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves sulfonylation of pyrazole intermediates. For example, sulfonyl chloride derivatives (e.g., 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride, CAS 1153042-04-6) are reacted with amines under controlled pH (8–9) and low-temperature conditions (0–5°C) to prevent side reactions. Monitoring via TLC or HPLC is critical to track intermediate formation . Purification typically employs column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% v/v) to isolate the sulfonamide .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazole protons at δ 8.1–8.5 ppm) .

- HPLC-MS : Retention time and molecular ion ([M+H]) at m/z 255.2 (calculated for CHFNOS) to verify purity (>95%) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline), as demonstrated in related sulfonamide structures .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Screen for enzyme inhibition (e.g., carbonic anhydrase or kinase assays) using fluorogenic substrates. For antimicrobial activity, use microbroth dilution (MIC assays) against Gram-positive/negative strains. Dose-response curves (0.1–100 µM) and IC calculations are standard .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., PDB ID 1T9G for carbonic anhydrase). Focus on sulfonamide’s sulfonyl group interactions with Zn in active sites. QSAR models can predict substituent effects on binding energy (e.g., fluorophenyl’s electron-withdrawing properties) .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Statistical validation : Use ANOVA to assess variability in biological replicates.

- Metabolite profiling : LC-MS/MS to detect off-target interactions or degradation products.

- Cryo-EM or SPR : Directly visualize compound-target binding kinetics if enzyme assays show inconsistent inhibition .

Q. How does the fluorophenyl substituent influence photostability and electronic properties in material science applications?

- Methodological Answer :

- UV-Vis spectroscopy : Compare λ shifts (e.g., 270–310 nm) in solvents of varying polarity.

- DFT calculations : Analyze HOMO-LUMO gaps (e.g., ~4.2 eV) to predict charge-transfer efficiency in organic semiconductors .

Key Research Considerations

- Contradictory Data : Discrepancies in enzyme inhibition may arise from assay conditions (e.g., buffer pH affecting sulfonamide ionization). Standardize protocols across labs .

- Safety : Handle sulfonyl chlorides and intermediates in fume hoods; use PPE (nitrile gloves, goggles) as per OSHA guidelines .

- Ethical Compliance : Avoid unapproved in vivo testing; adhere to institutional review boards for biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.